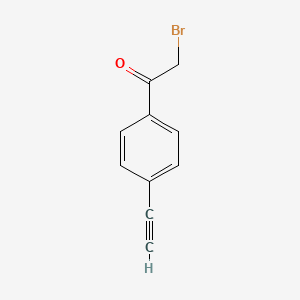

![molecular formula C18H19N3O4S2 B2748281 2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide CAS No. 1189986-43-3](/img/structure/B2748281.png)

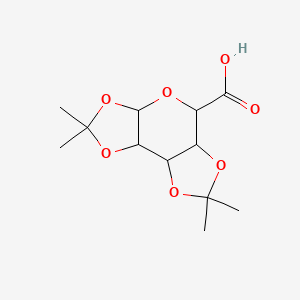

2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the heterocyclic rings, the carbonyl group, and the sulfonamide group would all contribute to the overall structure .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Scientific Research Applications

Carbonic Anhydrase Inhibition

- Polymethoxylated-pyrazoline benzene sulfonamides, structurally similar to the compound , have been shown to possess significant inhibitory effects on carbonic anhydrase isoenzymes (hCA I and hCA II). These compounds have displayed superior CA inhibitory activity compared to acetazolamide, a reference compound (Kucukoglu et al., 2016).

Cytotoxicity and Cancer Research

- Pyrazoline benzensulfonamides, which are related to the compound , have been evaluated for their inhibitory effects on human CA isoenzymes and acetylcholinesterase (AChE) enzyme. These compounds also demonstrated cytotoxicity towards oral squamous cancer cell carcinoma cell lines and non-tumor cells (Ozmen Ozgun et al., 2019).

Synthesis and Biological Evaluation

- A study on the synthesis and biological evaluation of sulfonamide-containing 1,5-diarylpyrazole derivatives for blocking cyclooxygenase-2 (COX-2) identified compounds with potent and selective inhibitors of COX-2. These findings are relevant to the development of anti-inflammatory and anti-arthritic agents (Penning et al., 1997).

Heterocyclic Compounds Synthesis

- Research into the synthesis of sulfonamide derivatives containing the structural fragment of pyrazol-1-yl-pyridazine highlights the significant scientific interest in developing sulfonamides of polynuclear heterocyclic compounds. These compounds have increased ability to bind to active sites of carbonic anhydrases and inhibit their activity (Komshina et al., 2020).

Novel Drug Design

- A novel series of 4-(3-(difluorophenyl)-5-(dimethoxyphenyl)-4,5-dihydropyrazol-1-yl)benzenesulfonamides was designed, exhibiting significant inhibitory profile against human carbonic anhydrase I, II, and acetylcholinesterase enzymes. This research contributes to novel drug design due to the wide range of bioactivities of sulfonamide and pyrazoline pharmacophores (Yamali et al., 2020).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

2-(3,5-dimethylpyrazole-1-carbonyl)-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S2/c1-12-10-13(2)21(19-12)18(22)17-16(8-9-26-17)27(23,24)20(3)14-6-5-7-15(11-14)25-4/h5-11H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHOTGFVKUVLQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC(=CC=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

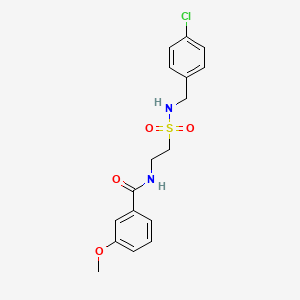

![N-(2,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2748201.png)

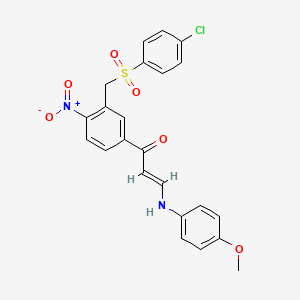

![3-methyl-4-oxo-1-phenyl-N-(4-sulfamoylphenyl)-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2748205.png)

![N-cyclopentyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2748206.png)

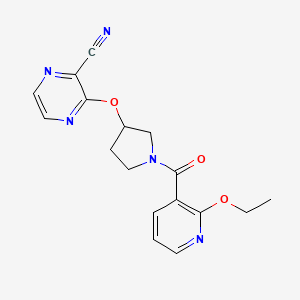

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-ethoxybenzamide](/img/structure/B2748207.png)

![(2Z)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(furan-3-yl)prop-2-enenitrile](/img/structure/B2748218.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide](/img/structure/B2748219.png)